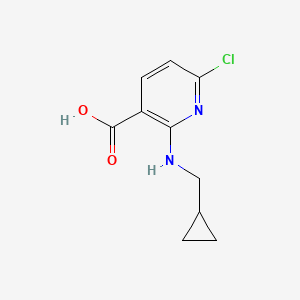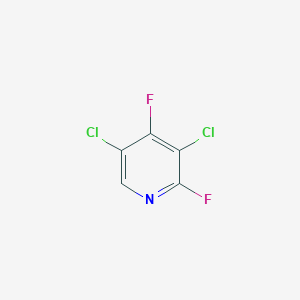
2-(9-Carbazolyl)benzoic acid methyl ester
描述
Methyl 2-(9H-carbazol-9-yl)benzoate is an organic compound with the molecular formula C20H15NO2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle, and benzoic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Carbazolyl)benzoic acid methyl ester typically involves the esterification of 2-(9H-carbazol-9-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 2-(9H-carbazol-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbazole derivatives.
科学研究应用
Methyl 2-(9H-carbazol-9-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which 2-(9-Carbazolyl)benzoic acid methyl ester exerts its effects involves interactions with molecular targets and pathways. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(9H-carbazol-9-yl)ethyl acrylate
- 9-benzyl-9H-carbazole
- 2-(3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole-9-yl) ethyl methacrylate
Uniqueness
Methyl 2-(9H-carbazol-9-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and material properties.
属性
分子式 |
C20H15NO2 |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
methyl 2-carbazol-9-ylbenzoate |
InChI |
InChI=1S/C20H15NO2/c1-23-20(22)16-10-4-7-13-19(16)21-17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3 |
InChI 键 |
FLMRJQDGQRDSPP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)

![6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)

![(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8711591.png)
![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B8711596.png)







